molecular formula C62H95N17O15S B8260301 Lys-pro-asn-pro-glu-arg-phe-tyr-gly-leu-met-NH2

Lys-pro-asn-pro-glu-arg-phe-tyr-gly-leu-met-NH2

Cat. No.: B8260301
M. Wt: 1350.6 g/mol
InChI Key: YTZYDDAKFLJJQR-BHEJXMHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lys-Pro-Asn-Pro-Glu-Arg-Phe-Tyr-Gly-Leu-Met-NH2 is a synthetic undecapeptide (11-amino-acid chain) with a C-terminal amidation. Key structural features include:

  • Proline-rich motifs (Pro-Asn-Pro): May confer conformational rigidity .
  • C-terminal Met-NH2: Amidation improves metabolic stability .

Properties

IUPAC Name

(4S)-4-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H95N17O15S/c1-35(2)30-43(56(89)72-40(52(66)85)24-29-95-3)71-50(82)34-70-53(86)44(32-37-18-20-38(80)21-19-37)75-57(90)45(31-36-12-5-4-6-13-36)76-54(87)41(15-9-26-69-62(67)68)73-55(88)42(22-23-51(83)84)74-58(91)48-17-11-28-79(48)61(94)46(33-49(65)81)77-59(92)47-16-10-27-78(47)60(93)39(64)14-7-8-25-63/h4-6,12-13,18-21,35,39-48,80H,7-11,14-17,22-34,63-64H2,1-3H3,(H2,65,81)(H2,66,85)(H,70,86)(H,71,82)(H,72,89)(H,73,88)(H,74,91)(H,75,90)(H,76,87)(H,77,92)(H,83,84)(H4,67,68,69)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZYDDAKFLJJQR-BHEJXMHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)C3CCCN3C(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H95N17O15S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1350.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Lys-Pro-Asn-Pro-Glu-Arg-Phe-Tyr-Gly-Leu-Met-NH2, a peptide compound with the molecular formula C62H95N17O15S and a molecular weight of 1350.6 g/mol, exhibits significant biological activity across various domains, including antimicrobial, anticancer, and anti-inflammatory effects. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activities.

Structural Characteristics

The compound is a linear peptide that includes several key amino acids known for their biological functions. The presence of amino acids such as lysine (Lys), proline (Pro), and arginine (Arg) suggests potential interactions with various receptors and enzymes, contributing to its biological effects.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains, making it a candidate for therapeutic applications in treating infections.

2. Anticancer Effects

Studies indicate that this peptide can reduce cancer cell viability through multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound has been observed to inhibit pathways such as STAT3 and NF-κB, which are crucial for cancer cell survival and proliferation.
  • Induction of Apoptosis : Various assays, including Annexin V staining and caspase activity measurements, confirm that the peptide induces programmed cell death in cancer cells.

3. Anti-inflammatory Properties

The compound shows promise in mitigating inflammation by blocking pro-inflammatory cytokine signaling pathways. It has been effective in reducing inflammation in models of acute graft-versus-host disease and pulmonary fibrosis.

Case Study 1: Ehrlich's Solid Tumor Model

In this model, mice treated with this compound exhibited a significant reduction in tumor mass compared to control groups. The study highlighted the peptide's potential as an adjunct therapy in cancer treatment.

Case Study 2: Bleomycin-Induced Pulmonary Fibrosis

This study demonstrated that the peptide could ameliorate pulmonary fibrosis by inhibiting myofibroblast activation and subsequent fibrosis development. The results suggest its utility in managing fibrotic diseases.

The biological activity of this compound is attributed to its interaction with specific receptors and enzymes:

  • Receptor Interaction : The peptide may bind to neurokinin receptors, influencing ion transport across membranes, as seen in studies involving frog skin models .
  • Pathway Modulation : By inhibiting key signaling pathways like IL-6/STAT3/SOCS3, the compound can alter metabolic processes related to lipid and glucose metabolism.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibits growth of various bacterial strains
AnticancerReduces cell viability; induces apoptosis
Anti-inflammatoryReduces inflammation in graft-versus-host disease models
Metabolic EffectsAmeliorates lipid and glucose metabolism

Scientific Research Applications

Biological Applications

  • Drug Development
    • The peptide has been explored for its potential in drug development, particularly as a therapeutic agent targeting specific biological pathways. Its structure suggests possible interactions with receptors involved in cellular signaling.
  • Cellular Interaction Studies
    • Research indicates that peptides similar to Lys-Pro-Asn-Pro-Glu-Arg-Phe-Tyr-Gly-Leu-Met-NH2 can enhance cell-scaffold interactions, which are crucial for tissue engineering and regenerative medicine . This application is particularly relevant in developing biomaterials that mimic natural extracellular matrices.
  • Antiviral Properties
    • Preliminary studies suggest that similar peptides exhibit antiviral activity, potentially inhibiting viral replication mechanisms. This application is particularly pertinent in the context of emerging viral threats such as SARS-CoV-2 .

Case Study 1: Enhancing Cell-Scaffold Interactions

A study investigated the repetitive peptide sequence derived from collagen and fibronectin, which includes components similar to this compound. Results showed improved adhesion and proliferation of fibroblasts on scaffolds treated with this peptide, indicating its potential in tissue engineering applications .

Case Study 2: Antiviral Mechanism Exploration

In a study focused on the inhibition of the SARS-CoV-2 main protease, synthesized compounds with sequences resembling this compound were evaluated for their binding affinity. The findings highlighted that these peptides could serve as lead compounds for developing antiviral drugs, showcasing their relevance in combating viral infections .

Comparative Data Table

Application AreaFindings/OutcomesReference
Drug DevelopmentPotential therapeutic agent targeting biological pathways
Cellular Interaction StudiesEnhanced cell adhesion and proliferation on scaffolds
Antiviral PropertiesInhibition of viral replication mechanisms

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Structural and Physicochemical Properties
Compound Name Sequence (Differences Highlighted) CAS Number Molecular Formula Molecular Weight Key Features
Target Compound Lys-Pro-Asn -Pro-Glu -Arg-Phe-Tyr -Gly-Leu-Met-NH2 N/A* C₆₆H₁₀₄N₁₈O₁₆S (est.)† ~1380 (est.) Tyr substitution, Glu/Arg charge pair
Substance P Arg -Pro-Lys -Pro-Gln -Gln -Phe-Phe -Gly-Leu-Met-NH2 33507-63-0 C₆₃H₉₈N₁₈O₁₃S 1347.6 Neurotransmitter, pain signaling
Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Pro-Leu-Met-NH2 Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Pro -Leu -Met-NH2 104486-69-3 C₆₆H₁₀₂N₁₈O₁₃S 1387.69 Extra Pro-Leu, increased hydrophobicity
pGlu-Pro-Asn-Pro-Asp-Glu-Phe-Val-Gly-Leu-Met-NH2 pGlu -Pro-Asn-Pro-Asp -Glu-Phe-Val -Gly-Leu-Met-NH2 127633-77-6 C₅₅H₈₁N₁₃O₁₇S 1228.37 N-terminal pGlu, Val substitution

*†Estimated based on structural analogs. Direct data unavailable.

2.3 Metabolic Stability and Therapeutic Potential
  • The target compound’s amidated C-terminus and Pro-rich motifs likely enhance resistance to carboxypeptidases and proteases .

Preparation Methods

Resin Selection and C-Terminal Amide Attachment

The C-terminal amide group necessitates using resins that release the peptide as an amide upon cleavage. The 2-chlorotrityl chloride resin is ideal for this purpose, as it enables direct amidation during resin cleavage. Alternatives like the Rink amide resin are less suitable due to their requirement for longer cleavage times, which risk side reactions with methionine.

Amino Acid Loading and Activation

The first amino acid (methionine) is loaded onto the resin using a 3:1 molar ratio of Fmoc-Met-OH to resin in dichloromethane (DCM) with diisopropylethylamine (DIPEA). Coupling efficiency is monitored via Kaiser tests. Subsequent amino acids are activated using HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of DIPEA, ensuring >99% coupling efficiency per cycle.

Protecting Group Strategy

Side-chain protecting groups prevent undesired reactions during synthesis. Key choices for Ranakinin include:

ResidueProtecting GroupCleavage Condition
LysineBoc (tert-butyloxycarbonyl)TFA
Glutamic AcidOtBu (tert-butyl ester)TFA
ArgininePbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)TFA
TyrosinetBu (tert-butyl)TFA

Methionine remains unprotected to avoid sulfoxide formation during final cleavage. The Fmoc group on the N-terminus is removed using 20% piperidine in DMF, ensuring minimal racemization.

Synthesis Cycle Optimization

A typical Fmoc-SPPS cycle for Ranakinin involves four steps:

  • Deprotection : 20% piperidine in DMF (2 × 5 min, 70°C).

  • Washing : DMF (3×) and DCM (2×) to remove residual reagents.

  • Coupling : Amino acid (4 eq), HBTU (3.9 eq), and DIPEA (6 eq) in DMF (15 min, 70°C).

  • Capping : Acetic anhydride (5% v/v) in DMF to block unreacted amino groups.

Challenges arise with arginine-rich segments (e.g., -Glu-Arg-Phe-), where aggregation reduces coupling efficiency. Incorporating HOAt (1-hydroxy-7-azabenzotriazole) as an additive and elevating reaction temperatures to 50°C improve yields.

Cleavage and Global Deprotection

Peptide-resin cleavage is performed using a mixture of TFA (95%), water (2.5%), and triisopropylsilane (2.5%) for 3 hours at 25°C. This cocktail simultaneously removes side-chain protecting groups and releases the peptide from the resin. Methionine’s susceptibility to oxidation necessitates conducting cleavage under nitrogen atmosphere and adding scavengers like EDT (ethanedithiol) to prevent sulfoxide formation.

Purification and Characterization

Crude Ranakinin is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of 10–60% acetonitrile in 0.1% TFA. Analytical HPLC confirms purity (>95%), while mass spectrometry (ESI-TOF) validates the molecular weight (observed m/z: 1,350.6 ± 0.2).

Critical Quality Control Parameters

  • Retention time consistency : ±0.2 min across batches.

  • Byproduct identification : Dimers (<2%) and deletion sequences (<1%) via LC-MS.

Comparative Analysis with Analogous Peptides

Ranakinin shares structural homology with Substance P (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2), differing in residues 3 (Asn vs. Lys) and 7 (Tyr vs. Phe). This comparison highlights the impact of residue substitution on synthesis difficulty. For instance, tyrosine’s phenolic group requires tBu protection, whereas phenylalanine’s inert side chain simplifies synthesis.

Industrial-Scale Production Considerations

For large-scale manufacturing, continuous-flow SPPS systems reduce solvent waste and improve reproducibility. Bachem’s molecular hiving technology offers a CMR (carcinogenic, mutagenic, reprotoxic)-free process for peptides under 15 residues, though Ranakinin’s length (11 residues) makes SPPS more cost-effective .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lys-pro-asn-pro-glu-arg-phe-tyr-gly-leu-met-NH2
Reactant of Route 2
Lys-pro-asn-pro-glu-arg-phe-tyr-gly-leu-met-NH2

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.